3-(2,4-Difluorophenyl)pyridin-4-amine
Overview
Description
3-(2,4-Difluorophenyl)pyridin-4-amine: is a chemical compound with the molecular formula C11H8F2N2 . It is a member of the fluorinated pyridines family, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halide . For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-(2,4-Difluorophenyl)pyridin-4-amine, often involves large-scale fluorination processes using reagents like Selectfluor® or complex metal fluorides such as aluminum fluoride and copper fluoride at elevated temperatures . These methods ensure high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride in polar aprotic solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(2,4-Difluorophenyl)pyridin-4-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure enhances its stability and bioavailability, making it a potential candidate for biological studies. It can be used in the design of fluorinated analogs of biologically active molecules .
Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents.
Industry: Industrially, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of products with enhanced performance and durability .
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,4-Difluoropyridine
- 3-Fluoropyridine
Comparison: Compared to other fluorinated pyridines, 3-(2,4-Difluorophenyl)pyridin-4-amine is unique due to the specific positioning of the fluorine atoms and the amine group on the pyridine ring. This unique structure imparts distinct physical and chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-(2,4-Difluorophenyl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity against specific disease targets.
The compound is characterized by a pyridine ring substituted with a difluorophenyl group and an amine. Its chemical formula is CHFN, with a molecular weight of 197.18 g/mol. The synthesis typically involves the reaction of 2,4-difluoroaniline with pyridine derivatives under controlled conditions to yield the desired amine product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, making it a promising candidate for inhibiting specific biological pathways.
Inhibitory Activity
Research has indicated that this compound exhibits significant inhibitory activity against several enzymes involved in critical biological processes. Notably, it has been studied as a potential inhibitor of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism.
Table 1 summarizes the inhibitory effects of this compound on various CYP isoforms:
These results suggest that the compound may have a broad spectrum of activity against drug-metabolizing enzymes, which could lead to drug-drug interactions if used in therapeutic settings.
Antiparasitic Activity
A study investigated the efficacy of similar pyridine-based compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that structural modifications similar to those found in this compound could enhance activity against this parasite by disrupting sterol biosynthesis pathways within the organism.
Anticancer Potential
Further research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that derivatives of pyridine compounds can inhibit cell proliferation at concentrations below 90 μM. Specifically, compounds with similar structures were shown to affect both cardiomyocytes and hepatocytes, indicating potential off-target effects that warrant further investigation .
Toxicological Considerations
As with any potential therapeutic agent, understanding the toxicity profile is crucial. Studies have suggested that while certain analogues exhibit promising biological activity, their safety must be evaluated through in vivo models to assess potential adverse effects .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-7-1-2-8(10(13)5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNTZPLYSGIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734702 | |
Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258613-25-0 | |
Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-difluorophenyl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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